molecular formula C5H11ONO<br>C5H11NO2 B1215311 Pentyl nitrite CAS No. 463-04-7

Pentyl nitrite

Cat. No.: B1215311
CAS No.: 463-04-7
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Description

Pentyl nitrite (CAS 463-04-7), also known as n-pentyl nitrite, is an alkyl nitrite with the molecular formula C₅H₁₁NO₂. It is a clear, yellowish liquid with a fruity odor and a boiling point of 104–105°C . Its density is 0.86 g/cm³, and it is highly flammable, with a flashpoint of -40°C, making it volatile and reactive .

Preparation Methods

Continuous Flow Synthesis Strategies

Reactor Design and Process Intensification

Recent patents describe continuous systems where pentanol, sodium nitrite, and sulfuric acid are fed simultaneously into a tubular reactor . This approach maintains steady-state conditions, reducing residence time and thermal gradients. A prototype achieved 95% conversion for tert-butyl nitrite in 1 minute, suggesting potential applicability to pentyl nitrite .

Advantages Over Batch:

  • Higher Space-Time Yield: Continuous removal of this compound minimizes contact with acidic media, curtailing decomposition .

  • Automation: In-line sensors adjust feed rates to maintain pH (2–3) and temperature (0–5°C) .

Case Study: Pilot-Scale Production

In a patented system, isoamyl alcohol and sodium nitrite were mixed with HCl in a continuously stirred tank reactor (CSTR) at 5°C . The product was extracted via inline separators and dried on molecular sieves, achieving 89% yield with no detectable degradation .

Comparative Analysis of Synthesis Methods

Parameter Batch Method Continuous Flow
Reaction Time 2–3 hours<10 minutes
Yield 76%85–90% (estimated)
Temperature Control Manual ice bathAutomated cooling loop
Scalability Limited to lab scaleIndustrial feasible
Product Purity Requires post-washingInline drying

Chemical Reactions Analysis

Primary Thermal Decomposition Pathways

Pentyl nitrite undergoes unimolecular decomposition via O-NO bond scission:

C5H11ONOC5H11O+NOΔH298=40.7kcal mol[1][4]\text{C}_5\text{H}_{11}\text{ONO}\rightarrow \text{C}_5\text{H}_{11}\text{O}^\cdot +\text{NO}^\cdot \quad \Delta H^\circ_{298}=40.7\,\text{kcal mol}\,[1][4]

Rate coefficients for this reaction approach the high-pressure limit (~10⁴ s⁻¹ at 800 K) . Shock tube experiments (700–1,000 K, 65–250 Torr) using laser schlieren densitometry confirmed this pathway as dominant, with minor contributions from HNO elimination (<0.4%) .

Reaction Conditionslog A (s⁻¹)Activation Energy (Eₐ/R)log k (800 K)
Low pressure (65 Torr)46.41325,586 K4.76
High pressure (9 bar)12.73614,910 K4.63

Key Insight : Steric hindrance in neo-pentyl nitrite reduces decomposition rates compared to linear isomers .

Secondary Radical Chemistry

The alkoxy radical (C5H11O\text{C}_5\text{H}_{11}\text{O}^\cdot ) undergoes β-scission or reacts with O₂:

β-Scission (Dominant at Low Pressure):

C5H11OC4H9+H2COΔH298=11.9kcal mol[1]\text{C}_5\text{H}_{11}\text{O}^\cdot \rightarrow \text{C}_4\text{H}_9^\cdot +\text{H}_2\text{CO}\quad \Delta H^\circ_{298}=11.9\,\text{kcal mol}\,[1]

  • Iso-pentyl nitrite : Forms iso-butyl (i C4H9\text{i C}_4\text{H}_9^\cdot ) and formaldehyde.

  • Neo-pentyl nitrite : Yields tert-butyl (t C4H9\text{t C}_4\text{H}_9^\cdot ) radicals .

Peroxy Radical Formation (High O₂):

C5H11O+O2C5H11O2[5]\text{C}_5\text{H}_{11}\text{O}^\cdot +\text{O}_2\rightarrow \text{C}_5\text{H}_{11}\text{O}_2^\cdot \,[5]

Subsequent reaction with NO produces organic nitrates (RONO2\text{RONO}_2) or hydroxycarbonyls:

C5H11O2+NOC5H11O2NORONO2orRCO[5]\text{C}_5\text{H}_{11}\text{O}_2^\cdot +\text{NO}\rightarrow \text{C}_5\text{H}_{11}\text{O}_2\text{NO}\rightarrow \text{RONO}_2\,\text{or}\,\text{RCO}\,[5]

PhaseOrganic Nitrate Yield (X₅ₐ)Hydroxycarbonyl Yield
Gas22%78%
Organic86%14%
Aqueous79%21%

Key Insight : Condensed phases enhance nitrate formation due to solvent cage effects .

Photolysis and Atmospheric Implications

Ultraviolet photolysis of n-pentyl nitrite generates 1-pentoxy radicals:

C5H11ONO+hνC5H11O+NO[5]\text{C}_5\text{H}_{11}\text{ONO}+h\nu \rightarrow \text{C}_5\text{H}_{11}\text{O}^\cdot +\text{NO}^\cdot \,[5]

In atmospheric simulations, 1-pentoxy radicals react with NO to form hydroxy nitrates (e.g., C5H11NO4\text{C}_5\text{H}_{11}\text{NO}_4) or hydroxycarbonyls (C5H10O2\text{C}_5\text{H}_{10}\text{O}_2), with branching ratios sensitive to phase:

ProductFormulaDetection Method
Hydroxy nitrateC5H11NO4\text{C}_5\text{H}_{11}\text{NO}_4NH₄⁺ CIMS
HydroxycarbonylC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Photoionization mass spec

Key Insight : Aqueous-phase reactions favor alcohol formation (C5H12O\text{C}_5\text{H}_{12}\text{O}) via hydrolysis .

Theoretical and Experimental Validation

High-level CCSD(T)-F12/cc-pVTZ-F12 calculations corroborate experimental rate coefficients for O-NO dissociation, showing <5% deviation from shock tube data . Master equation modeling predicts pressure-dependent falloff behavior above 10 bar .

Scientific Research Applications

Medical Applications

1. Antihypertensive Agent:
Pentyl nitrite has been used historically as an antihypertensive medication. It works by relaxing smooth muscles around blood vessels, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in treating conditions like angina pectoris .

2. Treatment of Cyanide Poisoning:
this compound is also employed in emergency medicine for treating cyanide poisoning. It acts by converting hemoglobin to methemoglobin, which can bind cyanide ions, thereby reducing their toxic effects .

Recreational Use

This compound is commonly known as one of the active ingredients in "poppers," a term used to describe various alkyl nitrites inhaled for recreational purposes. Users report effects such as euphoria and enhanced sexual experience due to rapid vasodilation and increased heart rate . However, its use carries risks including neurotoxicity and potential for harmful side effects such as dizziness and headaches .

Organic Synthesis

1. Synthetic Reagent:
this compound serves as a reagent in organic synthesis, particularly in reactions involving the formation of nitroso compounds or as an intermediate in the synthesis of other organic compounds . Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

2. Stabilization Studies:
Research has focused on stabilizing alkyl nitrites like this compound to prevent degradation during storage. For instance, methods involving solid alkaline materials have shown promise in maintaining stability without causing color changes or precipitates .

Case Studies

Neurotoxicity Assessment:
A study evaluated the neurotoxic effects of various alkyl nitrites, including this compound, on rodents. The findings indicated that exposure led to impairments in learning and memory functions, highlighting potential risks associated with recreational use .

Emergency Medicine Case Reports:
Reports have documented successful interventions using this compound for cyanide poisoning, emphasizing its critical role in emergency medical settings. These cases illustrate the compound's effectiveness when administered promptly .

Mechanism of Action

Amyl nitrite acts as a vasodilator by releasing nitric oxide, which signals the relaxation of involuntary muscles, particularly the blood vessel walls. This results in the expansion of blood vessels and a subsequent decrease in blood pressure. As an antidote for cyanide poisoning, amyl nitrite promotes the formation of methemoglobin, which binds to cyanide to form non-toxic cyanmethemoglobin .

Comparison with Similar Compounds

Alkyl nitrites vary in alkyl chain length and isomerism, influencing their physical properties, reactivity, and biological effects. Below is a comparative analysis:

Physical and Chemical Properties

Compound CAS Molecular Formula Boiling Point (°C) Key Characteristics
Pentyl nitrite 463-04-7 C₅H₁₁NO₂ 104–105 High volatility, slow evaporation
Isoamyl nitrite 110-46-3 (CH₃)₂CHCH₂CH₂ONO 97–99 Isomer of amyl nitrite; shorter duration than pentyl
n-Butyl nitrite 544-16-1 C₄H₉NO₂ 78 Lower boiling point, rapid evaporation
Ethyl nitrite 109-95-5 C₂H₅NO₂ 17 Extremely volatile; used in cyanide antidotes
Hexyl nitrite 638-51-3 C₆H₁₃NO₂ 130 Longer alkyl chain; slower reaction kinetics

Functional Differences

(1) Diazonium Salt Formation

In flow chemistry, this compound and tert-butyl nitrite yield equivalent diazonium salt purity (~78%) at 20°C. However, this compound requires lower starting material concentrations to prevent reactor blockages due to reduced solubility in acetonitrile .

(2) Methemoglobinization

All alkyl nitrites oxidize hemoglobin to methemoglobin, but reaction rates correlate with alkyl chain length. Diabetic blood studies show linear relationships between HbA1C% and oxidation rates, with pentyl and butyl nitrites exhibiting near-identical kinetics .

(3) Recreational Use

  • Duration : this compound’s effects last ~2× longer than butyl or isopropyl nitrites due to slower evaporation .
  • Safety : Canadian Pentyl Formula (a this compound variant) claims reduced toxicity compared to isobutyl nitrite, which is linked to maculopathy .

Stability and Decomposition

  • In Vivo Stability: Alkyl nitrites rapidly decompose into alcohols (e.g., this compound → pentanol) .
  • Thermal Stability : Nitroso and nitro functional groups stabilize pentyl moieties more effectively than alcohol or ether groups, reducing bond dissociation energy .

Research Findings and Controversies

  • Synthetic Utility : this compound facilitates pentafluorophenyl radical generation in Diels–Alder reactions, enabling naphthalene derivative synthesis .
  • Health Risks : While this compound is marketed as "less harmful," conflicting studies emphasize that all alkyl nitrites induce similar methemoglobinemia risks in diabetics .
  • Regulatory Status : Classified as a hazardous inhalant in New York State, alongside isoamyl and butyl nitrites .

Biological Activity

Pentyl nitrite, a member of the nitrite family, is primarily recognized for its vasodilatory effects and recreational use. This compound has garnered attention in both pharmacological and toxicological contexts due to its biological activities, which include modulation of blood flow and potential therapeutic applications.

Chemical Structure : this compound has the molecular formula C5H11NO2C_5H_{11}NO_2 and is structurally similar to other alkyl nitrites. Its mechanism of action involves the release of nitric oxide (NO), a potent vasodilator, which relaxes smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure .

Vasodilatory Mechanism : The vasodilatory effect is primarily mediated through the activation of guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This process results in relaxation of these muscles and subsequent vasodilation . Research indicates that this compound may also influence hypoxic vasodilation, providing cytoprotection during ischemic events by modulating blood flow .

Biological Activity and Therapeutic Potential

This compound has been investigated for various biological activities:

  • Vasodilation : As a vasodilator, this compound can be beneficial in treating conditions like angina pectoris. Its ability to induce rapid relaxation of vascular smooth muscle makes it useful for managing acute episodes of chest pain .
  • Recreational Use : The compound is often used recreationally for its euphoric effects and as an aphrodisiac. Users report heightened sensations and increased sexual arousal, which has led to its popularity in certain social circles .
  • Potential Therapeutic Applications : Beyond recreational use, there is emerging interest in the therapeutic potential of this compound for conditions related to ischemia. The compound's ability to modulate NO levels suggests it could be explored further for cardiovascular therapies .

Case Studies and Research Findings

Several studies have examined the effects of this compound on biological systems:

  • Study on Vasodilation :
    • A study demonstrated that inhalation of this compound resulted in significant vasodilation in human subjects, leading to decreased systemic vascular resistance and increased cardiac output. The study highlighted the rapid onset of action and relatively short duration of effect, making it suitable for acute management scenarios .
  • Recreational Use Implications :
    • Research into the recreational use of this compound has raised concerns regarding potential health risks. Case reports indicate instances of methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. This highlights the need for caution among users .
  • Pharmacological Studies :
    • Pharmacological investigations have shown that this compound can induce significant changes in heart rate and blood pressure regulation through its action on vascular smooth muscle. These studies provide insights into its potential utility in treating various cardiovascular conditions .

Data Table: Summary of Biological Activities

Activity Description References
VasodilationInduces relaxation of vascular smooth muscle, decreasing blood pressure ,
Recreational EffectsEuphoria and increased sexual arousal reported by users
Ischemic CytoprotectionModulates blood flow during ischemic events ,
Methemoglobinemia RiskPotential risk associated with recreational use

Q & A

Basic Research Questions

Q. What are the critical considerations for designing reproducible synthetic protocols for pentyl nitrite?

Methodological Answer:

  • Prioritize purity of precursors (e.g., pentanol and nitrous acid derivatives) and reaction conditions (e.g., temperature, pH, solvent polarity) to minimize side products like nitric oxide or unwanted esters. Use inert atmospheres to prevent oxidation .
  • Validate synthesis efficiency via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and quantify yield .

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SolventAnhydrous diethyl etherEnhances esterification
Molar Ratio (Alcohol:Nitrite)1:1.2Minimizes unreacted alcohol
Data derived from synthetic protocols .

Q. How do physicochemical properties (e.g., solubility, pKa) influence this compound’s stability in experimental settings?

Methodological Answer:

  • Monitor solubility in aqueous vs. organic phases (3.97 g/L in water ) to design storage conditions (e.g., sealed, light-protected vials).
  • Account for its weakly basic nature (pKa ≈ -1.8 ) to avoid protonation in acidic buffers, which accelerates decomposition. Use stability-indicating assays like HPLC to track degradation products .

Q. What are the standard analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:

  • Employ headspace gas chromatography (HS-GC) or direct analysis in real time mass spectrometry (DART-TOF-MS) for volatile nitrite detection .
  • For in vitro studies, pair liquid-liquid extraction with UV-Vis spectroscopy (λmax ~250 nm) to measure concentrations in plasma or tissue homogenates .

Advanced Research Questions

Q. How do stereochemical factors influence this compound’s reactivity in coordination chemistry or catalytic systems?

Methodological Answer:

  • Investigate its role as a nitrosating agent in transition-metal complexes (e.g., manganese(III) redox systems ). Use X-ray crystallography to resolve stereoisomerism in oxime intermediates, noting geometric isomerism effects on ligation sites .
  • Compare reaction kinetics between this compound and branched-chain analogs (e.g., isoamyl nitrite) to assess steric hindrance impacts .

Q. What mechanistic insights explain contradictions in this compound’s vasodilatory vs. cytotoxic effects?

Methodological Answer:

  • Conduct dose-response studies in vascular smooth muscle cells to differentiate nitric oxide (NO)-mediated vasodilation from reactive oxygen species (ROS)-induced cytotoxicity. Use fluorescence probes (e.g., DAF-FM for NO, DCFH-DA for ROS) .
  • Apply transcriptomic profiling to identify genes upregulated under oxidative stress (e.g., Nrf2 pathways) versus vasodilation (e.g., sGC-cGMP pathways) .

Q. How can crystallographic disorder in this compound derivatives be resolved to improve structural characterization?

Methodological Answer:

  • For metal-organic frameworks (MOFs) or coordination complexes, use low-temperature crystallography to reduce thermal motion artifacts. Include omitted pentyl chains in supplementary data or clarify their disorder in crystallographic tables .
  • Validate structural models via DFT calculations to reconcile experimental vs. theoretical bond lengths and angles .

Q. What methodologies address conflicting data on this compound’s environmental persistence and degradation pathways?

Methodological Answer:

  • Simulate environmental hydrolysis using pH-adjusted aqueous solutions (pH 5–9) and track degradation via LC-MS/MS. Identify primary products (e.g., pentanol, nitrite ions) and correlate half-lives with temperature/pH .
  • Compare aerobic vs. anaerobic microbial degradation rates in soil microcosms using isotopic labeling (¹⁵N-nitrite) .

Q. How do solvent polarity and proticity affect this compound’s efficacy in Diels-Alder or cycloaddition reactions?

Methodological Answer:

  • Screen solvents (e.g., THF, DCM, ethanol) to optimize nitrosation efficiency in [4+2] cycloadditions. Polar aprotic solvents enhance electrophilicity of the nitrite group, improving reaction yields .
  • Monitor reaction progress via in situ IR spectroscopy to detect nitroso intermediate formation .

Q. Safety and Compliance

Q. What institutional protocols ensure safe handling of this compound given its hazardous classification?

Methodological Answer:

  • Follow OSHA guidelines for volatile nitrites: use fume hoods, nitrile gloves, and explosion-proof equipment. Store in flammable cabinets away from oxidizers .
  • Implement waste neutralization protocols (e.g., alkaline hydrolysis) and document disposal per EPA regulations .

Properties

IUPAC Name

pentyl nitrite
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
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InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCON=O
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Molecular Formula

C5H11ONO, C5H11NO2
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DSSTOX Substance ID

DTXSID3024522
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Molecular Weight

117.15 g/mol
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Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 104.5 °C
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Flash Point

50 °F (NTP, 1992)
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Solubility

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L
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Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C
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Color/Form

Yellowish liquid, Clear, yellowish liquid

CAS No.

463-04-7, 8017-89-8
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl Nitrite
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrous acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl nitrite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYL NITRITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HUX79FYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amyl Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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